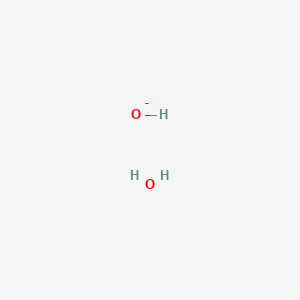

Hydroxide, hydrate

Description

Structure

2D Structure

Properties

CAS No. |

27538-17-6 |

|---|---|

Molecular Formula |

H3O2- |

Molecular Weight |

35.023 g/mol |

IUPAC Name |

hydroxide;hydrate |

InChI |

InChI=1S/2H2O/h2*1H2/p-1 |

InChI Key |

JEGUKCSWCFPDGT-UHFFFAOYSA-M |

Canonical SMILES |

O.[OH-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

The hydroxide (B78521) ion (OH⁻), a fundamental species in chemistry and biology, plays a pivotal role in processes ranging from acid-base catalysis to proton transport in biological membranes. Its interaction with the surrounding water molecules, specifically the structure and dynamics of its primary hydration shell, is of paramount importance for understanding and modeling these phenomena at a molecular level. However, despite decades of research, a consensus on the precise nature of this hydration shell remains elusive, with conflicting experimental and theoretical results fueling an ongoing debate. This technical guide provides a comprehensive overview of the current understanding of the primary hydration shell of aqueous hydroxide, focusing on its structure, dynamics, and the experimental and computational techniques employed in its investigation.

The Core of the Matter: Structure and Coordination

The central question in the study of hydroxide hydration is the number of water molecules that constitute its first hydration shell, known as the coordination number (CN). This seemingly simple parameter has profound implications for the ion's reactivity, transport mechanism, and its influence on the hydrogen-bonding network of water. Two primary models are at the forefront of the scientific discourse: a tri-coordinated and a hyper-coordinated tetra-coordinated structure.

Ab initio molecular dynamics (AIMD) simulations have suggested the existence of both a tetracoordinated (4CN) planar structure, where the hydroxide oxygen accepts four hydrogen bonds, and a tricoordinated (3CN) structure, where the oxygen accepts three hydrogen bonds and the hydrogen atom of the hydroxide weakly donates one.[1] Some theoretical studies have found the trisolvated structure to be more stable.[2] Conversely, analysis of neutron diffraction data has pointed towards a hypercoordinated H₉O₅⁻ complex, supporting a four-coordinate model.[3][4] More recent combined experimental and theoretical work provides direct evidence for a four-coordinated gas phase hydroxide primary solvation shell.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for the primary hydration shell of aqueous hydroxide.

| Parameter | Experimental Value(s) | Computational Value(s) | Key Experimental Techniques | Key Computational Methods |

| Coordination Number (CN) | 3[7], 4[3][5][6], 4-5 (concentration dependent)[8] | 3[1][2], 4[1][5][6], 3-5 (dynamic)[9] | Neutron Diffraction[3][8], X-ray Diffraction[4], Photoelectron Spectroscopy[5][6] | AIMD[1], Monte Carlo Simulations[10] |

| O(H₂O)···O(OH⁻) Distance (Å) | ~2.7[11] | 2.4 - 2.5[4] | Neutron Diffraction[11], X-ray Diffraction[4] | AIMD[4] |

| H(H₂O)···O(OH⁻) Distance (Å) | ~1.7 | 1.5 - 1.7 | Neutron Diffraction | AIMD |

| Hydration Shell Lifetime | ~110 fs (transient H₃O₂⁻)[12] | - | Ultrafast Infrared Spectroscopy[12] | - |

| O-H Stretch Freq. (OH⁻) | ~3600 - 3633 cm⁻¹[12][13] | +50 to +80 cm⁻¹ shift vs. gas phase[10] | Raman Spectroscopy[12][13], IR Spectroscopy[10] | QM/MM Calculations[10] |

Dynamics of the Hydration Shell and Proton Transport

The mobility of the hydroxide ion in water is anomalously high, a phenomenon explained by the Grotthuss mechanism, which involves the structural rearrangement of the hydrogen-bond network rather than simple vehicular diffusion.[10] This process is intimately linked to the dynamics of the hydroxide's primary hydration shell. Ultrafast infrared spectroscopy experiments have revealed that the vibrational energy of the O-H stretch of water molecules solvating the hydroxide ion decays on a timescale of approximately 200 fs.[14] The transient formation of a symmetric H₃O₂⁻ species, where a proton is shared between a water molecule and the hydroxide ion, has been observed to relax on a timescale of about 110 fs.[12]

The Grotthuss mechanism for hydroxide transport can be visualized as a "proton hole" hopping through the water network. This involves fluctuations in the hydration shell, leading to the formation of a transient, Zundel-like intermediate ([HO···H···OH]⁻), facilitating the proton transfer and the apparent movement of the hydroxide ion.

Caption: The Grotthuss mechanism for hydroxide transport in water.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to probe the structure and dynamics of the hydroxide hydration shell. Below are detailed methodologies for key experiments.

Neutron Diffraction with Isotopic Substitution (NDIS)

Objective: To determine the radial distribution functions (RDFs) between the atoms of the hydroxide ion and the surrounding water molecules, providing direct structural information such as coordination numbers and bond lengths.

Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous solutions of a hydroxide salt (e.g., NaOH or KOH) with identical concentrations.

-

For each sample, use a different isotopic composition of water (H₂O, D₂O, and H/D mixtures) and, if possible, isotopic substitution of the hydroxide ion itself (e.g., ¹⁶OH⁻ vs. ¹⁸OH⁻). A minimum of three isotopic samples is required to extract the three partial structure factors for water (O-O, O-H, H-H). To study the ion's hydration, additional isotopic substitutions of the ion are necessary.

-

The concentration of the solute should be high enough to provide a measurable signal from the ion's hydration shell, typically in the molar range.

-

Ensure the ratio of substituted hydrogens in the solute to the total number of atoms in the solution is around 10% for studying solute-solute interactions.[15]

-

-

Data Acquisition:

-

Use a time-of-flight or constant wavelength neutron diffractometer.

-

Place the sample in a null-scattering container (e.g., a TiZr alloy) to minimize background scattering.

-

Perform diffraction measurements at a controlled temperature (e.g., 298 K).

-

Collect data over a wide range of momentum transfer (Q).

-

-

Data Analysis:

-

Apply standard corrections to the raw data for background scattering, absorption, multiple scattering, and inelasticity effects (Placzek correction).

-

Normalize the corrected data to obtain the total structure factor, S(Q).

-

By taking linear combinations of the S(Q) from the different isotopic samples, extract the partial structure factors, Sαβ(Q), for each atomic pair (e.g., O(OH⁻)-O(H₂O), O(OH⁻)-H(H₂O), H(OH⁻)-O(H₂O), H(OH⁻)-H(H₂O)).

-

Perform a Fourier transform of the partial structure factors to obtain the partial pair distribution functions, gαβ(r), which give the probability of finding an atom of type β at a distance r from an atom of type α.

-

Integrate the first peak of the relevant gαβ(r) to determine the coordination number.

-

X-ray Diffraction (XRD)

Objective: To obtain information about the electron density distribution around the hydroxide ion, complementing neutron diffraction data.

Methodology:

-

Sample Preparation:

-

Prepare concentrated aqueous solutions of a hydroxide salt. The choice of cation is important as it also contributes to the scattering.

-

The solution is typically held in a capillary or a thin-film cell with X-ray transparent windows (e.g., Kapton or Mylar).

-

-

Data Acquisition:

-

Use a high-energy synchrotron X-ray source to minimize absorption and access a wide Q-range.

-

Employ a two-dimensional detector to collect the scattered X-rays.

-

Record the scattering intensity as a function of the scattering angle (2θ), which is then converted to the momentum transfer, Q.

-

-

Data Analysis:

-

Correct the raw data for background scattering, container scattering, absorption, and polarization.

-

Normalize the data to obtain the total structure factor.

-

Model the experimental data using theoretical models of the solution structure, often in conjunction with computer simulations (e.g., MD or Monte Carlo), to extract information about the ion's hydration shell.

-

Anomalous X-ray scattering can be used by tuning the X-ray energy near an absorption edge of one of the elements to enhance its scattering contribution and isolate its local environment.[16]

-

Vibrational Spectroscopy (FTIR and Raman)

Objective: To probe the vibrational modes of the hydroxide ion and the surrounding water molecules, which are sensitive to the local hydrogen-bonding environment.

Methodology:

-

Sample Preparation:

-

Prepare aqueous solutions of the hydroxide salt at various concentrations.

-

For FTIR spectroscopy of aqueous solutions, attenuated total reflection (ATR) is often used to overcome the strong infrared absorption of water. A thin layer of the solution is placed on an ATR crystal (e.g., diamond or ZnSe).

-

For Raman spectroscopy, the solution can be held in a standard glass or quartz cuvette.[17]

-

-

Data Acquisition:

-

FTIR: Use a commercial FTIR spectrometer equipped with an ATR accessory. Collect an interferogram and perform a Fourier transform to obtain the infrared spectrum.

-

Raman: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The scattered light is collected at 90 degrees to the incident beam and dispersed by a grating onto a CCD detector.

-

-

Data Analysis:

-

The O-H stretching band of the hydroxide ion (~3600 cm⁻¹) overlaps with the broad O-H stretching band of water.[13]

-

To isolate the hydroxide signal, spectral subtraction of the water spectrum (at the same temperature) or curve-fitting procedures can be employed.[1][13]

-

Analyze the peak position, width, and intensity of the hydroxide O-H stretch to infer information about its hydrogen-bonding environment.

-

Ultrafast Pump-Probe Spectroscopy

Objective: To measure the dynamics of the hydration shell on femtosecond to picosecond timescales.

Methodology:

-

Experimental Setup:

-

A femtosecond laser system is used to generate both a "pump" pulse and a "probe" pulse.[7][18]

-

The pump pulse excites a vibrational mode of the system (e.g., the O-H stretch of water molecules in the hydration shell).

-

The probe pulse, with a variable time delay, measures the change in absorption of the sample as a result of the pump excitation.

-

-

Data Acquisition:

-

The change in absorbance of the probe is recorded as a function of the time delay between the pump and probe pulses.

-

Two-dimensional infrared (2D-IR) spectroscopy can also be employed, which provides more detailed information about couplings between different vibrational modes and spectral diffusion.

-

-

Data Analysis:

-

The decay of the transient absorption signal provides information on the vibrational lifetime (T₁) and the reorientation dynamics of the excited molecules.

-

Analysis of the time-dependent spectral shifts can reveal information about the structural evolution of the hydration shell following vibrational excitation.

-

Logical Relationships and Workflows

The investigation of the hydroxide hydration shell often involves a synergistic approach combining experimental and theoretical methods.

Caption: A typical workflow for investigating the hydroxide hydration shell.

Conclusion

The primary hydration shell of the aqueous hydroxide ion remains a complex and fascinating area of research. While a definitive picture has yet to emerge, the application of advanced experimental techniques and sophisticated computational methods continues to provide deeper insights into its structure and dynamics. A key challenge is the dynamic nature of the hydration shell and the strong coupling between the hydroxide ion and the surrounding water network. Future progress will likely rely on the continued development of time-resolved experimental techniques with atomic-scale resolution and further refinement of theoretical models that can accurately capture the quantum nature of the proton and the complex intermolecular interactions. A thorough understanding of this fundamental system is crucial for advancing our knowledge in a wide range of scientific disciplines, from materials science to drug development.

References

- 1. Quantification of hydroxide in aqueous solutions by Raman spectroscopy (Conference) | OSTI.GOV [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arxiv.org [arxiv.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Neutron diffraction study of aqueous transition metal salt solutions by isomorphic substitution - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rigaku.com [rigaku.com]

- 7. asianjournalofphysics.com [asianjournalofphysics.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. The structure of aqueous solutions of hexafluoro-iso-propanol studied by neutron diffraction with hydrogen/deuterium isotope substitution and empirical potential structure refinement modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Raman spectra from very concentrated aqueous NaOH and from wet and dry, solid, and anhydrous molten, LiOH, NaOH, and KOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of hydroxide in aqueous solutions by Raman spectroscopy - UNT Digital Library [digital.library.unt.edu]

- 14. researchgate.net [researchgate.net]

- 15. ISIS Neutron Diffraction with Isotopic Substitution [isis.stfc.ac.uk]

- 16. Determining the Locations of Ions and Water around DNA from X-Ray Scattering Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plus.ac.at [plus.ac.at]

- 18. ornl.gov [ornl.gov]

The Fundamental Behavior of Hydroxide in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxide (B78521) ion (OH⁻), a deceptively simple diatomic anion, plays a profound role in a vast array of chemical and biological processes.[1] From orchestrating acid-base chemistry to influencing the stability of pharmaceuticals and participating in enzymatic reactions, its behavior in aqueous solutions is of fundamental importance.[2][3][4] This technical guide provides an in-depth exploration of the core principles governing the structure, solvation, and transport of hydroxide in water, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences.

Intrinsic Properties and Structure of the Hydroxide Ion

The hydroxide ion consists of an oxygen and a hydrogen atom linked by a single covalent bond, carrying a negative charge.[1] This fundamental structure dictates its interactions within an aqueous environment. In solution, the hydroxide ion establishes strong hydrogen bonds with surrounding water molecules, a characteristic that leads to the high viscosity of concentrated sodium hydroxide solutions due to the formation of extensive hydrogen-bonded networks.[1]

Solvation Shell and Coordination

The manner in which water molecules arrange themselves around a hydroxide ion, known as its hydration or solvation shell, is a subject of ongoing research and critical to understanding its behavior.[5] The hydroxide ion is a potent acceptor of hydrogen bonds.[5]

Pioneering ab initio molecular dynamics (AIMD) simulations have identified two primary solvation structures for the hydroxide ion in an aqueous medium[6]:

-

Tetracoordinated (4CN) Structure: In this arrangement, the oxygen atom of the hydroxide ion accepts four hydrogen bonds from neighboring water molecules, often in a square-planar geometry.[6][7] This hypercoordinated state, forming an H₉O₅⁻ complex, is considered the predominant form in aqueous solutions.[7][8]

-

Tricoordinated (3CN) Structure: Here, the hydroxide oxygen accepts three hydrogen bonds, while the hydroxide's own hydrogen atom can weakly donate one. This structure is believed to be a key intermediate in the proton hopping mechanism.[6]

The transition between these coordination states is a dynamic process, influenced by temperature and the local hydrogen-bonding network.[9][10] At lower temperatures, a more ordered, tetrahedral arrangement with three-coordination may be more prevalent.[5]

The Grotthuss Mechanism: A Unique Mode of Transport

The anomalously high mobility of hydroxide ions in water, surpassed only by that of the hydronium ion, is attributed to a non-vehicular mode of transport known as the Grotthuss mechanism, or proton hopping.[11][12][13] Instead of the entire ion diffusing through the water, the charge is effectively relayed through the hydrogen-bonded network of water molecules.[14][15]

The process can be conceptualized as a "bucket line" where a proton from a neighboring water molecule "hops" onto the hydroxide ion, neutralizing it and creating a new hydroxide ion at the adjacent position.[15] This results in the apparent movement of the hydroxide ion in the opposite direction of the proton transfer.[11] The rate-limiting step in this process is thought to be the cleavage of a hydrogen bond in the second solvation shell, which allows for the necessary structural rearrangement.

The Grotthuss mechanism for hydroxide is distinct from that of the hydronium ion, which accounts for the difference in their mobilities. The hydroxide transport is accompanied by a hyper-coordinating water molecule, and the overall process involves more complex hydrogen bond rearrangements.[12]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the behavior of hydroxide in water, compiled from various experimental and computational studies.

| Property | Value | Notes |

| Molar Mass | 17.007 g·mol⁻¹ | |

| Ionic Radius (effective) | 0.110 nm | [5] |

| Molar Volume | 1.2 cm³·mol⁻¹ | Due to electrostriction.[5] |

| O-H Stretching Frequency (in solids) | LiOH: 3664 cm⁻¹, NaOH: 3633 cm⁻¹, KOH: 3596 cm⁻¹ | In wet to anhydrous solid hydroxides.[16][17] |

| O-H Stretching Frequency (in melts) | LiOH: 3614 ± 4 cm⁻¹, NaOH: 3610 ± 2 cm⁻¹, KOH: 3607 ± 2 cm⁻¹ | In anhydrous melts.[16][17] |

| Coordination Number | 3 or 4 | The dominant coordination is debated, with evidence for both.[6][18] |

| Mobility (in electric field at 298 K) | 20.64 µm·s⁻¹ at 100 V·m⁻¹ | [12] |

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to probe the intricate behavior of hydroxide in water.

Spectroscopic Methods

-

Raman Spectroscopy: This technique is used to investigate the vibrational modes of the O-H bond in both hydroxide and water. In aqueous solutions of NaOH, a distinct shoulder on the high-energy side of the water O-H stretching band appears at around 3600 cm⁻¹, which is attributed to the hydroxide ion.[19] By curve-fitting the overlapping spectral bands, the concentration of hydroxide can be quantified.[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy also probes the vibrational dynamics of hydroxide and its surrounding water molecules.[20] Studies have identified absorption bands at approximately 3.65 µm and 5.2 µm in aqueous solutions of NaOH, KOH, and LiOH.[21][22] Ultrafast IR spectroscopy reveals that the vibrations in aqueous hydroxide solutions relax on a very short timescale of 100-300 femtoseconds.[20]

-

Vibrational Sum-Frequency Spectroscopy (VSFS): This surface-sensitive technique is used to study the structure of water at the interface of acidic and basic solutions.[23][24] It provides insights into the orientation and hydrogen-bonding of water molecules solvating hydroxide ions at interfaces.[23][24]

Computational Methods

-

Ab Initio Molecular Dynamics (AIMD): This powerful simulation technique calculates the forces on atoms from first principles (quantum mechanics) at each step of a molecular dynamics simulation.[11][25] AIMD has been instrumental in elucidating the dynamic nature of the hydroxide solvation shell, the fluctuations between different coordination states, and the mechanism of proton transfer.[11][25][26]

-

Protocol: AIMD simulations of hydroxide in water typically involve placing a single hydroxide ion in a periodic box of water molecules. The electronic structure is calculated using density functional theory (DFT) with a chosen functional (e.g., BLYP or B3LYP).[9][27] The system is then evolved over time, allowing for the observation of dynamic processes like proton hopping and changes in the hydration structure.[28]

-

Visualizing Hydroxide Behavior

The following diagrams, generated using the DOT language, illustrate key concepts related to the behavior of hydroxide in water.

References

- 1. Hydroxide - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Hydroxide ions [vitroid.github.io]

- 6. Classical Models of Hydroxide for Proton Hopping Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Structure and solvation dynamics of the hydroxide ion in ice-like water clusters: a CCSD(T) and car–parrinello molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Structure and solvation dynamics of the hydroxide ion in ice-like water clusters: a CCSD(T) and car–parrinello molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. omh.umeche.maine.edu [omh.umeche.maine.edu]

- 12. idc-online.com [idc-online.com]

- 13. easybiologyclass.com [easybiologyclass.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Grotthuss mechanism - Wikipedia [en.wikipedia.org]

- 16. Raman spectra from very concentrated aqueous NaOH and from wet and dry, solid, and anhydrous molten, LiOH, NaOH, and KOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. The Primary Gas Phase Hydration Shell of Hydroxide | Research Highlight | PNNL [pnnl.gov]

- 19. Quantification of hydroxide in aqueous solutions by Raman spectroscopy - UNT Digital Library [digital.library.unt.edu]

- 20. Vibrational dynamics of aqueous hydroxide solutions studied using ultrafast infrared spectroscopy [dspace.mit.edu]

- 21. pubs.aip.org [pubs.aip.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. pages.uoregon.edu [pages.uoregon.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Ab initio molecular dynamics simulation of the solvation and transport of hydronium and hydroxyl ions in water for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 26. mdpi.com [mdpi.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. Hydroxide Mobility in Aqueous Systems: Combining Ab Initio Accuracy with Millisecond Timescales [arxiv.org]

The Structural Motif of Hydroxide's Primary Hydration Shell: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxide (B78521) ion (OH⁻) is a fundamental species in chemistry and biology, playing a pivotal role in acid-base chemistry, catalytic processes, and proton transport mechanisms. Understanding its interaction with the surrounding aqueous environment, specifically the structure of its primary hydration shell, is crucial for accurately modeling and predicting its behavior in complex systems. For decades, the precise arrangement of water molecules immediately surrounding the hydroxide ion has been a subject of intense debate. Early experimental interpretations suggested a three-coordinate structure, while theoretical calculations consistently pointed towards a four-coordinate motif. This technical guide provides a comprehensive overview of the current understanding of the hydroxide ion's primary hydration shell, summarizing key quantitative data from cutting-edge experimental and theoretical studies, detailing the methodologies of pivotal experiments, and visualizing the core structural concepts.

The Four-Coordinate Planar Structure: A New Consensus

Recent advancements in experimental techniques, particularly a combination of high-resolution cryogenic photoelectron spectroscopy and high-level quantum chemical computations, have provided direct and unambiguous evidence for a four-coordinated primary hydration shell for the hydroxide ion in the gas phase.[1] This finding resolves the long-standing controversy and aligns with results from neutron diffraction studies in bulk water, which also suggest a coordination number of four, with a potential fifth water molecule more weakly associated.[1]

Ab initio molecular dynamics (AIMD) simulations have further illuminated the dynamic nature of this hydration shell. These simulations reveal a predominantly hyper-coordinated structure where the hydroxide oxygen accepts four hydrogen bonds from neighboring water molecules, often in a planar or near-planar arrangement.[2] This four-coordinate structure is considered the stable, or "resting," state of the hydrated hydroxide ion. The transition to a transient three-coordinate species is now understood to be a critical step in the Grotthuss mechanism of hydroxide diffusion through water.

Quantitative Data on the Hydroxide Hydration Shell

The following tables summarize key quantitative data on the structure of the hydroxide ion's primary hydration shell, compiled from various experimental and theoretical studies.

Table 1: Coordination Numbers of the Hydroxide Ion

| Method | Environment | Average Coordination Number (OH⁻···H₂O) | Reference(s) |

| Cryogenic Photoelectron Spectroscopy | Gas Phase | 4 | [1] |

| Neutron Diffraction | Bulk Aqueous | ~4 | [1] |

| Ab Initio Molecular Dynamics (AIMD) | Bulk Aqueous | 3.9 - 4.5 | [2] |

| X-ray Diffraction | Bulk Aqueous | ~4-5 | [3] |

Table 2: Interatomic Distances in the Hydrated Hydroxide Complex

| Distance | Method | Environment | Average Distance (Å) | Reference(s) |

| O(H⁻)···O(H₂O) | Neutron Diffraction | Bulk Aqueous | ~2.65 | [3] |

| O(H⁻)···O(H₂O) | Ab Initio Molecular Dynamics (AIMD) | Bulk Aqueous | 2.6 - 2.8 | [2] |

| O(H⁻)···H(H₂O) | Ab Initio Molecular Dynamics (AIMD) | Bulk Aqueous | 1.5 - 2.4 | [4] |

| O(H⁻)-H(OH⁻) | Ab Initio Molecular Dynamics (AIMD) | Bulk Aqueous | ~0.97 | [2] |

Experimental and Computational Methodologies

A detailed understanding of the experimental and computational techniques employed is essential for a critical evaluation of the data.

Neutron Diffraction with Isotopic Substitution

Neutron diffraction is a powerful technique for determining the structure of liquids and disordered systems. The use of isotopic substitution, particularly the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), provides high-resolution information about the hydration structure around a specific ion.

Methodology:

-

Sample Preparation: Three isotopically distinct but otherwise identical samples of a hydroxide solution (e.g., NaOH in water) are prepared:

-

Sample 1: NaOD in D₂O

-

Sample 2: NaOH in H₂O

-

Sample 3: A "null" mixture of NaOH and NaOD in a specific H₂O/D₂O ratio where the average scattering length of the exchangeable protons is zero.

-

-

Data Acquisition: Neutron diffraction patterns are collected for each sample using a dedicated diffractometer. The instrument measures the intensity of scattered neutrons as a function of the scattering angle.

-

Data Analysis (First-Order Difference): The difference between the scattering data from two samples that differ only in the isotopic composition of a specific atom (e.g., the hydrogen on the hydroxide ion) is calculated. This difference function isolates the correlations involving that specific atom.

-

Empirical Potential Structure Refinement (EPSR): The experimental data is used to refine a computer model of the solution. A simulation box containing the ions and water molecules is created, and the atomic positions are adjusted until the calculated diffraction pattern matches the experimental data. This process yields detailed three-dimensional structural information, including radial distribution functions (RDFs) and coordination numbers.

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations are a computational method that models the motion of atoms in a system by calculating the forces between them directly from first-principles quantum mechanics, without the need for empirical force fields. This approach is particularly well-suited for studying systems with complex electronic interactions and chemical reactions, such as the hydration of the hydroxide ion.

Methodology:

-

System Setup: A simulation box is created containing one or more hydroxide ions and a sufficient number of water molecules to represent the bulk aqueous environment. Periodic boundary conditions are applied to mimic an infinite system.

-

Electronic Structure Calculation: The electronic structure of the system is calculated at each time step using a quantum mechanical method, typically Density Functional Theory (DFT) with a chosen exchange-correlation functional (e.g., PBE, BLYP) and basis set.

-

Equilibration: The system is allowed to evolve for a period of time to reach thermal equilibrium at a desired temperature and pressure. This is achieved by integrating the equations of motion for the atoms.

-

Production Run: Once equilibrated, the simulation is run for an extended period to generate a trajectory of atomic positions and velocities.

-

Data Analysis: The trajectory is analyzed to extract structural and dynamical information. This includes:

-

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom at a certain distance from a reference atom, providing information on bond lengths and coordination shell distances.

-

Coordination Number Analysis: The number of water molecules within a certain distance of the hydroxide ion is calculated to determine the average coordination number.

-

Hydrogen Bond Analysis: The dynamics of hydrogen bond formation and breaking are studied to understand the stability and exchange of water molecules in the hydration shell.

-

Cryogenic Photoelectron Spectroscopy

This experimental technique probes the electronic structure of size-selected, cryogenically cooled anions in the gas phase. By measuring the energy required to detach an electron from the hydrated hydroxide cluster, detailed information about the stability and structure of the hydration shell can be obtained.

Methodology:

-

Ion Generation and Trapping: Hydroxide-water clusters, OH⁻(H₂O)n, are generated using an electrospray ionization source and guided into a cryogenic ion trap. The ions are cooled to very low temperatures (e.g., 20 K) through collisions with a cold buffer gas.

-

Mass Selection: The cooled ions are mass-selected to isolate clusters of a specific size (n).

-

Photodetachment: The mass-selected clusters are irradiated with a laser of a known photon energy. If the photon energy is sufficient, an electron is detached from the cluster.

-

Electron Energy Analysis: The kinetic energy of the detached electrons is measured. The electron binding energy is then calculated by subtracting the electron kinetic energy from the photon energy.

-

Spectral Analysis: The resulting photoelectron spectrum, a plot of electron counts versus electron binding energy, provides a fingerprint of the electronic structure of the hydrated cluster. Theoretical calculations are used to assign the spectral features to specific structural isomers.

Visualizing the Structural Motif and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key structural concepts and a typical experimental workflow.

References

Gas-Phase Hydration of the Hydroxide Anion: A Technical Guide

December 15, 2025

Introduction

The hydroxide (B78521) anion (OH⁻) is a fundamental species in chemistry and biology, playing a pivotal role in acid-base chemistry, catalysis, and atmospheric processes. Understanding the intrinsic properties of the hydroxide anion and its interactions with its immediate environment is crucial for accurately modeling its behavior in complex systems. The gas-phase hydration of the hydroxide anion, where individual water molecules sequentially attach to the ion, provides a powerful bottom-up approach to elucidating the nature of these interactions, free from the complexities of the bulk solvent. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key quantitative data related to the gas-phase hydration of the hydroxide anion, intended for researchers, scientists, and professionals in drug development.

Thermodynamics of Stepwise Hydration

The hydration of the hydroxide anion in the gas phase is a sequential process where water molecules are added one at a time to form clusters of the general formula OH⁻(H₂O)ₙ. The thermodynamics of this process, specifically the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of hydration, provide critical insights into the stability and structure of these clusters. These parameters are often determined experimentally using techniques such as high-pressure mass spectrometry (HPMS) and theoretically through ab initio calculations.

Quantitative Thermodynamic Data

The following tables summarize the experimentally determined and theoretically calculated thermodynamic data for the stepwise hydration of the hydroxide anion.

| Reaction | -ΔH° (kcal/mol) | -ΔG° (298 K) (kcal/mol) | Reference(s) |

| OH⁻ + H₂O ⇌ OH⁻(H₂O) | 25.6 ± 0.5 | 18.9 ± 0.6 | |

| OH⁻(H₂O) + H₂O ⇌ OH⁻(H₂O)₂ | 19.3 ± 0.4 | 12.1 ± 0.5 | |

| OH⁻(H₂O)₂ + H₂O ⇌ OH⁻(H₂O)₃ | 17.0 ± 0.4 | 8.6 ± 0.5 | |

| OH⁻(H₂O)₃ + H₂O ⇌ OH⁻(H₂O)₄ | 15.5 ± 0.5 | 5.9 ± 0.6 | |

| OH⁻(H₂O)₄ + H₂O ⇌ OH⁻(H₂O)₅ | 14.3 ± 0.6 | 3.8 ± 0.7 | |

| Table 1: Stepwise Hydration Enthalpies and Gibbs Free Energies for OH⁻(H₂O)ₙ. |

| Cluster | Absolute Hydration Enthalpy (kcal/mol) |

| OH⁻ | -110.0[1] |

| Table 2: Absolute Enthalpy of Hydration of the Hydroxide Anion. |

Kinetics of Hydration

The kinetics of the gas-phase association reaction between the hydroxide anion and a water molecule are crucial for understanding the dynamics of cluster formation. These reactions are typically studied using techniques like selected-ion flow tube (SIFT) mass spectrometry. The primary kinetic parameter of interest is the thermal rate coefficient (k).

Quantitative Kinetic Data

| Reaction | Rate Coefficient (cm³/s) at 296 ± 2 K |

| OH⁻ + H₂O + He → OH⁻(H₂O) + He | (2.7 ± 0.8) x 10⁻²⁸ |

| Table 3: Three-Body Association Rate Coefficient for the First Hydration Step of the Hydroxide Anion. |

Structural Properties and Energetics of Hydrated Hydroxide Clusters

The structure of hydrated hydroxide clusters has been a subject of significant experimental and theoretical investigation. Spectroscopic techniques, particularly photoelectron spectroscopy, provide valuable information about the electronic structure and the nature of the ion-solvent interaction.

Photoelectron Spectroscopy Data

Photoelectron spectroscopy of OH⁻(H₂O)ₙ clusters involves detaching an electron from the anion and analyzing the kinetic energy of the ejected electron. This provides the vertical detachment energy (VDE), which is the energy required to remove an electron from the anion without a change in the geometry of the cluster.

| Cluster | Vertical Detachment Energy (VDE) (eV) |

| OH⁻ | 1.825 |

| OH⁻(H₂O) | 3.0 |

| OH⁻(H₂O)₂ | 3.9 |

| OH⁻(H₂O)₃ | 4.85[2] |

| OH⁻(H₂O)₄ | 5.55 |

| OH⁻(H₂O)₅ | 6.15 |

| Table 4: Vertical Detachment Energies of OH⁻(H₂O)ₙ Clusters. |

Experimental Protocols

A variety of experimental techniques are employed to study the gas-phase hydration of the hydroxide anion. The following sections provide a detailed overview of the core methodologies for three key techniques.

High-Pressure Mass Spectrometry (HPMS)

High-Pressure Mass Spectrometry is a powerful technique for determining the thermodynamic properties of ion-molecule association reactions.

Methodology:

-

Ion Generation: Hydroxide ions are typically generated in a high-pressure ion source (0.1 - 10 torr) by electron impact or chemical ionization of a suitable precursor gas mixture (e.g., H₂O and N₂O).

-

Thermalization: The generated ions undergo numerous collisions with a buffer gas (e.g., He or N₂) to ensure they are thermalized to the temperature of the ion source.

-

Reaction and Equilibrium: The thermalized ions are then allowed to react with a known partial pressure of water vapor within the ion source. The association and dissociation reactions reach equilibrium: OH⁻(H₂O)ₙ₋₁ + H₂O ⇌ OH⁻(H₂O)ₙ.

-

Ion Sampling: A small fraction of the ion population is sampled through a small orifice into a low-pressure region.

-

Mass Analysis: The sampled ions are mass-analyzed using a quadrupole mass filter or a time-of-flight mass spectrometer.

-

Equilibrium Constant Determination: The ratio of the product ion intensity to the reactant ion intensity, along with the known partial pressure of the reactant neutral, allows for the determination of the equilibrium constant (Kₑq).

-

Thermodynamic Data Extraction: By measuring the temperature dependence of the equilibrium constant, a van't Hoff plot (ln Kₑq vs. 1/T) can be constructed. The slope and intercept of this plot yield the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction, respectively. The Gibbs free energy (ΔG°) can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Selected-Ion Flow Tube (SIFT)

The Selected-Ion Flow Tube technique is primarily used to measure the rate coefficients of ion-molecule reactions at thermal energies.[3][4][5]

Methodology:

-

Ion Generation and Selection: Hydroxide ions are generated in an external ion source. The desired OH⁻ ions are then mass-selected using a quadrupole mass filter.[3][4][5]

-

Ion Injection: The mass-selected ions are injected into a flow tube containing a buffer gas (typically helium) at a pressure of around 0.5 to 1 Torr.[3][4]

-

Thermalization: The injected ions are carried down the flow tube by the buffer gas and undergo numerous collisions, ensuring they are thermalized to the ambient temperature of the flow tube.[4]

-

Neutral Reactant Introduction: A known flow rate of water vapor is introduced into the flow tube at a specific point downstream from the ion injection port.

-

Reaction Zone: The thermalized ions react with the water molecules over a well-defined reaction length.

-

Ion Sampling and Detection: At the end of the flow tube, a small fraction of the ions (both reactant and product) is sampled through a pinhole aperture into a mass spectrometer for detection and quantification.[4]

-

Rate Coefficient Calculation: The rate coefficient is determined by monitoring the decay of the reactant ion signal as a function of the neutral reactant concentration. For a pseudo-first-order reaction (where the neutral reactant is in large excess), a plot of the natural logarithm of the reactant ion signal versus the neutral reactant concentration yields a straight line with a slope proportional to the rate coefficient.

Anion Photoelectron Spectroscopy

Anion Photoelectron Spectroscopy is a high-resolution technique that probes the electronic structure of anions and their clusters.

Methodology:

-

Anion Cluster Generation: Hydrated hydroxide anion clusters, OH⁻(H₂O)ₙ, are typically produced in a supersonic expansion of a gas mixture containing a hydroxide precursor (e.g., H₂O/N₂O) and water vapor seeded in a carrier gas like argon. The expansion cools the gas mixture, promoting cluster formation.

-

Ion Beam Formation and Mass Selection: The generated anions are extracted from the expansion and formed into an ion beam. The beam is then directed into a mass spectrometer (often a time-of-flight or magnetic sector instrument) to select the specific OH⁻(H₂O)ₙ cluster of interest.[6][7]

-

Photodetachment: The mass-selected anion packet is intersected with a fixed-frequency laser beam (typically a high-power pulsed or continuous-wave laser). The laser photon energy must be sufficient to detach an electron from the anion.[6][7]

-

Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using an electron energy analyzer, such as a hemispherical analyzer or a magnetic bottle time-of-flight spectrometer.[6][7]

-

Spectrum Generation: The photoelectron spectrum is a plot of the number of detected electrons as a function of their kinetic energy.

-

Data Interpretation: The electron binding energy (EBE) is calculated using the relationship: EBE = hν - EKE, where hν is the photon energy and EKE is the measured electron kinetic energy. The peak in the photoelectron spectrum corresponds to the vertical detachment energy (VDE), which provides information about the electronic stability of the anion cluster.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the sequential hydration of the hydroxide anion and a typical experimental workflow for anion photoelectron spectroscopy.

Conclusion

The study of the gas-phase hydration of the hydroxide anion provides invaluable, molecule-by-molecule insights into the fundamental nature of ion solvation. The thermodynamic and kinetic data, coupled with structural information from techniques like photoelectron spectroscopy, offer a detailed picture of the stepwise formation and properties of hydrated hydroxide clusters. This foundational knowledge is essential for developing and refining theoretical models of ion hydration and for understanding the role of the hydroxide ion in a wide range of chemical and biological systems. The experimental protocols outlined in this guide provide a framework for researchers to further explore this and other important ion-molecule systems.

References

- 1. Absolute Enthalpies of Hydration of Gaseous Ions [wiredchemist.com]

- 2. The primary gas phase hydration shell of hydroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIFT-MS selected ion flow tube mass spectrometry [sift-ms.com]

- 4. Ion Chemistry Laboratory - Centre for Research in Mass Spectrometry, York University [yorku.ca]

- 5. Selected-ion flow-tube mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Discovery and History of Natural Gas Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of natural gas hydrates, from their initial observation as a laboratory curiosity to their recognition as a significant industrial challenge and a potential future energy resource.

Early Discoveries and Foundational Research

The history of gas hydrates begins in the late 18th and early 19th centuries, with initial observations by prominent chemists.

-

1778: Joseph Priestley's Pioneering Observation The first documented formation of a gas hydrate (B1144303) is attributed to British chemist Joseph Priestley in 1778.[1][2][3] While experimenting with bubbling sulfur dioxide (SO2) through near-freezing water, he observed the formation of solid, opaque crystals.[2][3] Although Priestley noted their properties, such as their density being greater than water, he did not name them "hydrates".[3]

-

1810-1811: Sir Humphry Davy and the Naming of Hydrates In 1810, Sir Humphry Davy, a renowned British chemist, independently formed a chlorine hydrate by cooling an aqueous solution saturated with chlorine gas to below 9°C.[2][4] He is credited with coining the term "hydrate" to describe these ice-like crystalline solids.[1][2] Davy's work, published in 1811, brought wider attention to this new class of compounds.[2][5]

-

1823: Michael Faraday's Compositional Analysis Michael Faraday, a student of Davy and a brilliant scientist in his own right, revisited the study of chlorine hydrate in 1823.[2][6] He was the first to determine the approximate composition of chlorine hydrate, proposing a formula of Cl₂·10H₂O.[2][6] Faraday's work marked a shift towards understanding the chemical nature of these substances.[7] He also conducted experiments on the liquefaction of gases, which contributed to the understanding of the conditions under which hydrates form.[8]

The following is a timeline of the early academic period of gas hydrate research:

Caption: Timeline of the early academic period of gas hydrate research.

The Industrial Era: A Nuisance in Pipelines

For over a century, gas hydrates remained largely a scientific curiosity. This changed dramatically in the 1930s with the growth of the natural gas industry.

-

1934: E.G. Hammerschmidt's Landmark Discovery In 1934, E.G. Hammerschmidt identified gas hydrates as the cause of blockages in natural gas pipelines, which had been a perplexing and costly problem.[5][6][9] He demonstrated that these ice-like plugs could form at temperatures well above the freezing point of water under the high pressures present in the pipelines.[5][6] This discovery shifted the focus of gas hydrate research from academic interest to a significant industrial challenge, spurring studies on their formation conditions and inhibition.[3][9] Hammerschmidt's work also led to the development of methods to prevent hydrate formation, such as the use of inhibitors like methanol (B129727) and glycols.[6]

The Modern Era: A Potential Energy Resource

The latter half of the 20th century saw another paradigm shift in the perception of natural gas hydrates, from a nuisance to a potentially vast energy resource.

-

1960s: Discovery of Natural Gas Hydrates in Nature Russian scientists, including Yuri F. Makogon, were pioneers in proposing the existence of naturally occurring gas hydrate deposits in permafrost regions.[1][10] In 1965, Makogon published work suggesting the possibility of gas hydrate formation in gas-saturated layers at low temperatures. The first discovery of a natural gas hydrate deposit was in the Messoyakha field in Siberia, with gas production from this field beginning in 1970.[1][9]

-

Global Exploration and Research Following the discovery in Siberia, extensive research and exploration programs were initiated worldwide to locate and characterize natural gas hydrate deposits.[11] Significant occurrences have since been identified in permafrost regions and in marine sediments along continental margins.[12][13] International collaborations, such as the Ocean Drilling Program (ODP) and the Integrated Ocean Drilling Program (IODP), have been instrumental in advancing the understanding of these deposits.[11]

The Structure of Natural Gas Hydrates

Natural gas hydrates are crystalline solids in which gas molecules are trapped within a cage-like framework of water molecules. There are three main crystal structures of natural gas hydrates found in nature: Structure I (sI), Structure II (sII), and Structure H (sH).[14]

| Structure Type | Cage Types | Unit Cell Composition | Common Guest Molecules |

| Structure I (sI) | 2 small (5¹²) cages, 6 large (5¹²6²) cages | 46 H₂O molecules | Methane, Ethane, Carbon Dioxide, Hydrogen Sulfide |

| Structure II (sII) | 16 small (5¹²) cages, 8 large (5¹²6⁴) cages | 136 H₂O molecules | Propane, Isobutane, Nitrogen |

| Structure H (sH) | 3 small (5¹²) cages, 2 medium (4³5⁶6³) cages, 1 large (5¹²6⁸) cage | 34 H₂O molecules | Methane with larger molecules like isopentane (B150273) or neohexane |

Data compiled from multiple sources.[15][14]

The following diagram illustrates the basic concept of a gas hydrate structure:

References

- 1. eolss.net [eolss.net]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. The History of Gas Hydrates Studies: From Laboratory Curiosity to a New Fuel Alternative | Scientific.Net [scientific.net]

- 4. Humphry Davy - Wikipedia [en.wikipedia.org]

- 5. Kindle [read.amazon.ca]

- 6. Hydrocarbon Hydrate Flow Assurance History as a Guide to a Conceptual Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael Faraday - Wikipedia [en.wikipedia.org]

- 8. Michael Faraday | Science History Institute [sciencehistory.org]

- 9. jeires.com [jeires.com]

- 10. researchgate.net [researchgate.net]

- 11. Timeline of Gas Hydrate Expeditions | U.S. Geological Survey [usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gas Hydrates | Department of Energy [energy.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Thermochemistry of Neutral and Cationic Iron Hydroxides: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron hydroxides, in both neutral and cationic forms, are fundamental species in a wide range of chemical and biological processes. From their role in atmospheric chemistry and interstellar media to their involvement in corrosion and biological iron metabolism, a thorough understanding of their thermodynamic properties is crucial. This technical guide provides a comprehensive overview of the thermochemistry of mononuclear iron hydroxides, focusing on FeOH and FeOH⁺. It summarizes key quantitative data, details the experimental protocols used to determine these values, and presents visual representations of the core relationships to serve as a resource for researchers in chemistry, materials science, and drug development.

Core Thermochemical Data

The stability and reactivity of iron hydroxides are governed by their thermochemical properties. The following tables summarize the experimentally and theoretically determined enthalpies of formation, bond dissociation energies, and ionization energies for key neutral and cationic iron hydroxide (B78521) species.

Table 1: Enthalpies of Formation (ΔfH°)

The standard enthalpy of formation is a critical measure of a molecule's stability. The values presented below are for the gas phase at 0 K and 298 K.

| Species | ΔfH° at 0 K (kJ/mol) | ΔfH° at 298 K (kJ/mol) | Reference |

| FeOH | 114.6 ± 11.3 | 129 ± 15 | [1][2] |

| FeOH⁺ | 854.4 ± 9.6 | 870 ± 15 | [1][2] |

| Fe(OH)₂ | -316.7 ± 11.3 | - | [2] |

| Fe(OH)₂⁺ | 566.1 ± 14.6 | - | [2] |

| FeOH²⁺ | 2447 ± 30 | - | [1][2][3] |

Table 2: Bond Dissociation Energies (BDE)

Bond dissociation energies provide insight into the strength of the chemical bonds within a molecule and are essential for understanding reaction mechanisms.

| Bond | Species | BDE at 0 K (D₀) (kJ/mol) | BDE at 298 K (D₂₉₈) (kJ/mol) |

| Fe⁺–OH | FeOH⁺ | 404 ± 9.6 | 408 ± 9.6 |

| Fe–OH | FeOH | 339 ± 11.3 | 343 ± 11.3 |

| H–FeOH | HFeOH | 213 ± 15 | 217 ± 15 |

| Fe–O | FeO | 408.8 ± 8.4 | 411.7 ± 8.4 |

| Fe⁺–O | FeO⁺ | 341.4 ± 4.2 | 343.9 ± 4.2 |

Table 3: Ionization Energies (IE)

The ionization energy is the energy required to remove an electron from a neutral species, a fundamental property influencing its charge state and reactivity.

| Species | Adiabatic Ionization Energy (eV) | Reference |

| FeOH | 7.68 ± 0.08 | [1] |

| FeO | 8.58 ± 0.04 | [1] |

| Fe | 7.9024 | [4] |

Experimental Protocols

The thermochemical data presented in this guide are primarily derived from sophisticated gas-phase experiments employing mass spectrometry techniques. The following sections detail the methodologies behind these key experiments.

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

Guided Ion Beam Tandem Mass Spectrometry is a powerful technique for determining bond dissociation energies and reaction cross-sections.[3]

Methodology:

-

Ion Generation: Fe⁺ ions are typically generated in a DC discharge/flow tube source. Neutral reactants like N₂O or H₂O are introduced downstream to form FeO⁺ or FeOH⁺ through chemical reactions.

-

Ion Extraction and Mass Selection: The generated ions are extracted from the source, accelerated, and focused into a magnetic sector mass spectrometer for the selection of the primary ion of interest (e.g., Fe⁺ or FeO⁺).

-

Deceleration and Focusing: The mass-selected ions are then decelerated to a well-defined kinetic energy and focused into an octopole ion guide. The octopole uses radiofrequency fields to trap the ions radially, ensuring efficient transport.

-

Reaction Cell: The octopole guide passes through a reaction cell containing a neutral reagent gas (e.g., H₂, D₂, CH₄) at a low pressure to ensure single-collision conditions.

-

Product Ion Analysis: The product ions and unreacted primary ions exiting the reaction cell are focused into a quadrupole mass filter for mass analysis.

-

Detection: The mass-selected ions are then detected by a sensitive detector, such as a scintillation counter.

-

Data Analysis: The reaction cross-sections are measured as a function of the ion kinetic energy. The endothermic reaction thresholds are then analyzed to determine bond dissociation energies. This analysis must account for the internal energy of the reactant ions and the kinetic energy distribution of the reactants.

Charge-Stripping Mass Spectrometry

Charge-stripping mass spectrometry is used to determine the second ionization energy of a singly charged cation.

Methodology:

-

Ion Formation and Acceleration: Singly charged cations (e.g., FeOH⁺) are produced in an ion source and accelerated to high kinetic energies (typically in the keV range).

-

Collision Cell: The high-energy ion beam is passed through a collision cell containing a neutral target gas, such as nitrogen (N₂).

-

Electron Stripping: Inelastic collisions with the target gas can cause the removal of a second electron from the cation, resulting in the formation of a dication (e.g., FeOH²⁺).

-

Energy Analysis: The kinetic energy of the resulting doubly charged ions is analyzed using an electric sector. The minimum energy loss during the collision corresponds to the second ionization energy of the original cation.

Photodissociation Spectroscopy

Photodissociation spectroscopy is employed to measure bond dissociation energies by observing the fragmentation of ions upon absorption of photons.

Methodology:

-

Ion Generation and Trapping: The ions of interest (e.g., FeOH⁺) are generated, often by electrospray ionization or laser ablation, and confined in an ion trap.

-

Laser Irradiation: The trapped ions are irradiated with a tunable laser.

-

Photodissociation: When the photon energy is equal to or greater than the energy required to break a specific bond, the ion will fragment.

-

Fragment Detection: The resulting fragment ions are detected using a mass spectrometer.

-

Threshold Determination: By scanning the laser wavelength and monitoring the appearance of fragment ions, a photodissociation spectrum is obtained. The onset of fragmentation corresponds to the bond dissociation energy.

Visualizing Thermochemical Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the key relationships between the studied iron hydroxide species and a generalized experimental workflow for determining their thermochemical properties.

Conclusion

This technical guide has provided a consolidated resource on the thermochemistry of neutral and cationic iron hydroxides, with a focus on FeOH and FeOH⁺. The tabulated data for enthalpies of formation, bond dissociation energies, and ionization energies offer a quantitative foundation for understanding the energetics of these species. Furthermore, the detailed descriptions of the primary experimental methodologies—Guided Ion Beam Tandem Mass Spectrometry, Charge-Stripping Mass Spectrometry, and Photodissociation Spectroscopy—elucidate the sophisticated techniques required to obtain these fundamental values. The provided diagrams offer a clear visual summary of the thermochemical relationships and the general experimental approach. This compilation of data and methods is intended to be a valuable tool for researchers and professionals engaged in fields where the chemistry of iron plays a critical role.

References

An In-depth Technical Guide to the Speciation and Solvation Dynamics of Hydroxide in Ionic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxide (B78521) ion (OH⁻), a fundamental species in chemistry and biology, plays a critical role in a vast array of processes, from acid-base chemistry to catalytic reactions and biological energy transduction. Its behavior in aqueous ionic solutions is particularly complex due to its ability to accept hydrogen bonds and its unique transport mechanism. Unlike simple ions that diffuse through bulk solvent via vehicular motion, hydroxide exhibits anomalously high mobility, a phenomenon explained by a "structural diffusion" or Grotthuss mechanism, where a proton hole effectively hops through the hydrogen-bonded network of water molecules.[1][2]

Understanding the precise nature of hydroxide's speciation—its local structure and hydration shell—and the dynamics of its solvation is crucial for controlling reaction pathways, designing efficient anion exchange membranes for fuel cells, and comprehending its role in biological systems.[3][4] The interplay between the hydroxide ion, its surrounding water molecules, and the counter-ions present in the solution dictates its reactivity and transport properties.

This technical guide provides a comprehensive overview of the current understanding of hydroxide speciation and solvation dynamics. It delves into the structural models of hydrated hydroxide, the mechanisms governing its transport, and the significant influence of counter-ions. Detailed experimental protocols for key analytical techniques and a summary of quantitative data are presented to offer a practical resource for researchers in the field.

Speciation and Structure of the Hydrated Hydroxide Ion

The exact structure of the hydrated hydroxide ion in an aqueous solution has been a subject of considerable debate. Both experimental and computational studies have sought to elucidate the number of water molecules in its primary hydration shell and their geometric arrangement.

Coordination and Hydration Shells

The hydroxide ion is amphiphilic, with a hydrophilic oxygen end that acts as a hydrogen bond acceptor and a hydrophobic hydrogen end.[5] The oxygen atom of the hydroxide ion strongly attracts neighboring water molecules, forming multiple hydrogen bonds.[5]

-

Four-Coordinated Species: Ab initio molecular dynamics simulations suggest that the dominant species is a four-coordinated complex, OH⁻(H₂O)₄, where the hydroxide oxygen accepts four hydrogen bonds from surrounding water molecules in a nearly tetrahedral arrangement.[1][6]

-

Three-Coordinated Species: Other studies propose a triply coordinated OH⁻(H₂O)₃ complex, also referred to as the H₇O₄⁻ anion, as a stable entity.[7][8] This structure is considered a key intermediate in the proton transfer process.[1]

-

Hypercoordination: There is evidence for a "hypercoordinated" structure, where the hydroxide ion not only accepts three to four hydrogen bonds at its oxygen atom but also interacts weakly with a single water molecule at its hydrogen site.[9][10][11]

The structure is not static but fluctuates rapidly. The transition between these coordination states is fundamental to the hydroxide transport mechanism. For proton transfer to occur, a four-coordinated complex typically first loses a water molecule to form a three-coordinated intermediate.[1]

The H₃O₂⁻ Dimer in Concentrated Solutions

In highly concentrated solutions, such as those of NaOH, evidence suggests the formation of the H₃O₂⁻ complex, a deprotonated water dimer.[7][12][13] Raman spectroscopy of concentrated NaOH solutions reveals spectral features that are attributed to this species, which is formed by a strong hydrogen bond between a hydroxide ion and a water molecule.[12][13] However, Fourier Transform Infrared (FTIR) studies on more dilute solutions have found no evidence for a stable H₃O₂⁻ dimer, indicating it may be more prevalent at very high solute concentrations.[9][10]

Solvation Dynamics and Transport Mechanisms

The anomalously high mobility of the hydroxide ion compared to other anions (though lower than the hydronium ion) is a result of a unique transport mechanism that supplements standard vehicular diffusion.[1][14]

Vehicular vs. Grotthuss Transport

Hydroxide transport occurs via two primary mechanisms:

-

Vehicular Transport: This is the classical diffusion mechanism where the entire solvated hydroxide ion, along with its hydration shell, moves through the bulk solution.[3][4]

-

Grotthuss Mechanism (Structural Diffusion): This is a "proton-hole hopping" mechanism that accounts for the enhanced mobility.[2][15] It involves a series of proton transfers between adjacent water molecules, effectively moving the negative charge (the "proton hole") in the opposite direction of the proton movement.[1] This process is significantly faster than the physical movement of the entire solvated ion.[2]

In many systems, such as anion-exchange membranes, both mechanisms contribute significantly to overall hydroxide transport.[3][4]

The Role of Counter-Ions

The nature of the cation in an ionic solution has a significant, non-negligible impact on hydroxide solvation and mobility.[14][16][17] This is primarily due to differences in ion-pairing strength, which is influenced by the cation's charge density.

-

Lithium (Li⁺): Having a high charge density, Li⁺ forms strong ion pairs with OH⁻. This strong electrostatic attraction holds the hydroxide ion more tightly, attenuating its mobility compared to solutions with Na⁺ or K⁺.[14][16][17]

-

Sodium (Na⁺) and Potassium (K⁺): These larger cations have lower charge densities and exhibit weaker ion pairing with OH⁻, resulting in relatively higher hydroxide mobility.[14][16]

Ab initio molecular dynamics (AIMD) simulations and vibrational spectroscopy have confirmed that Li⁺ leads to enhanced proton delocalization in the water molecules hydrogen-bonded to the hydroxide, yet this does not correlate with faster diffusion due to the overriding effect of strong ion pairing.[14][17]

Experimental and Computational Protocols

A combination of advanced experimental and computational techniques is required to probe the complex structure and dynamics of hydroxide in solution.[18]

Experimental Methodologies

4.1.1 Vibrational Spectroscopy (FTIR and Raman)

-

Principle: FTIR and Raman spectroscopy probe the vibrational modes of molecules. For hydroxide solutions, they are used to study the O-H stretching and bending frequencies of both the hydroxide ion and the surrounding water molecules. These frequencies are sensitive to the strength of hydrogen bonding.[9][19]

-

Methodology:

-

Sample Preparation: Solutions of alkali metal hydroxides (e.g., NaOH, KOH) are prepared at various concentrations. For studying the hydration shell specifically, isotopic dilution is often used, where a small amount of D₂O is added to H₂O (or vice-versa) to create HDO. The O-D stretch of HDO is spectrally isolated from the O-H stretch of H₂O, simplifying analysis.[9][10]

-

Data Acquisition: Spectra are recorded over a wide spectral range (e.g., 300 to 4500 cm⁻¹ for Raman).[20][21] Attenuated Total Reflectance (ATR) is a common technique in FTIR for aqueous samples.[19]

-

Data Analysis: A key challenge is the overlap of the hydroxide O-H stretching band with the broad O-H band of water.[20][21] To isolate the hydroxide and solute-affected water spectra, quantitative difference spectroscopy or multivariate curve resolution (MCR) is employed. This involves subtracting the scaled spectrum of pure water from the solution spectrum.[9][20] The resulting difference spectrum reveals the changes in water structure and the distinct bands of the hydrated hydroxide species. Curve-fitting with Gaussian or Lorentzian functions is then used to deconvolve the overlapping bands and quantify their areas.[20][21]

-

4.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy measures the chemical shifts of specific nuclei, such as ¹H and ¹⁷O, which are sensitive to the local electronic environment.[22]

-

Methodology:

-

Sample Preparation: Aqueous solutions of hydroxides and other electrolytes are prepared.

-

Data Acquisition: ¹H and ¹⁷O NMR spectra are acquired. The chemical shifts of water are measured as a function of salt concentration.[22]

-

Data Analysis: By analyzing the changes in the water chemical shifts with increasing hydroxide concentration, the specific chemical shifts for the hydroxide ion and its aqua-complexes can be determined.[22] This provides insight into the structure and bonding within the hydroxide hydration shell.

-

4.1.3 Impedance Spectroscopy

-

Principle: This technique measures the opposition of a system to the flow of alternating current as a function of frequency. It is used to determine the ionic conductivity of the solution.

-

Methodology:

-

Cell Setup: An electrochemical cell with two electrodes is filled with the ionic solution of interest.

-

Measurement: A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured to calculate the complex impedance.

-

Data Analysis: The data is often plotted in a Nyquist plot. The bulk resistance of the electrolyte is extracted from the plot and used to calculate the ionic conductivity. The diffusion coefficient of the ions can then be derived from the conductivity using the Nernst-Einstein equation, allowing for a quantitative comparison of ion mobility in different solutions.[14][16]

-

Theoretical and Computational Methodologies

-

Principle: Computational simulations provide a molecular-level picture that is often inaccessible to experiments alone. They can be used to predict structures, vibrational spectra, and dynamic properties like diffusion coefficients.[18][23]

-

Methodology:

-

Model Setup: A simulation box is created containing a single hydroxide ion, a counter-ion (e.g., Na⁺), and a sufficient number of water molecules to represent a bulk solution.

-

Simulation:

-

Ab Initio Molecular Dynamics (AIMD): This method uses quantum mechanics (specifically, Density Functional Theory - DFT) to calculate the forces on the atoms at each time step. AIMD can accurately model hydrogen bonding and chemical reactions like proton transfer.[5][14]

-

Classical MD with Reactive Force Fields: For larger systems and longer timescales, classical MD is used. Standard force fields cannot model bond breaking/formation. Therefore, reactive force fields (like ReaxFF) or multiscale models are employed to simulate the Grotthuss mechanism.[3][4]

-

-

Analysis: The simulation trajectory (the positions and velocities of all atoms over time) is analyzed to calculate:

-

Radial Distribution Functions (RDFs): To determine the average distances between ions and water molecules and calculate coordination numbers.[5][6]

-

Mean Squared Displacement (MSD): To calculate diffusion coefficients.

-

Vibrational Density of States: To simulate vibrational spectra for comparison with experimental FTIR and Raman data.

-

-

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental and computational studies on hydroxide solutions.

Table 1: Hydroxide and Cation Coordination Numbers in Aqueous Solutions

| Ion | Method | Conditions | Coordination Number (Ion-Oxygen) | Reference(s) |

| OH⁻ | AIMD | Dilute solution | 4 (O* accepting H-bonds) | [1][6] |

| OH⁻ | Neutron Diffraction | Concentrated NaOH | 3-4 | [11] |

| Na⁺ | AIMD (DFT-D) | NaCl/NaOH solution | 5.0 - 5.5 | [24] |

| Na⁺ | Neutron Diffraction | 1-2 M NaCl/NaOH | ~5.3 | [24] |

| K⁺ | AIMD (DFT-D) | KCl solution | 6.0 - 6.4 | [24] |

| K⁺ | Neutron Diffraction | Aqueous KCl | 4.8 - 6.0 | [24] |

Note: Coordination numbers can vary depending on the definition and method used for calculation.

Table 2: Vibrational Frequencies of Hydroxide Species

| Species/Mode | Method | Conditions | Frequency (cm⁻¹) | Reference(s) |

| OH⁻ Stretch | Raman | Solid NaOH | 3633 | [12][13] |

| OH⁻ Stretch | Raman | Solid LiOH | 3664 | [12][13] |

| OH⁻ Stretch | Raman | Solid KOH | 3596 | [12][13] |

| OH⁻ Stretch | Raman | NaOH Solution (5-50 wt%) | ~3600 | [20][21] |

| H₃O₂⁻ related | Raman | Concentrated NaOH | ~3500-3596 | [12][13] |

| M-OH Bend | IR | [Sn(OH)₆]²⁻ | 1065 | [25] |

Table 3: Hydroxide Diffusion in Different Cation Solutions

| Cation | Method | Key Finding | Reference(s) |

| Li⁺ | Impedance Spectroscopy, AIMD | Attenuated OH⁻ mobility due to strong ion pairing | [14][16][17] |

| Na⁺ | Impedance Spectroscopy, AIMD | Higher OH⁻ mobility than in LiOH solutions | [14][16][17] |

| K⁺ | Impedance Spectroscopy, AIMD | Higher OH⁻ mobility than in LiOH solutions | [14][16][17] |

Conclusion and Future Outlook

The speciation and solvation of the hydroxide ion are governed by a delicate balance of strong hydrogen bonding, rapid structural fluctuations, and significant counter-ion effects. While the picture of a hypercoordinated hydroxide ion participating in a Grotthuss-type transport mechanism is well-established, many details remain areas of active research. The strong ion pairing between Li⁺ and OH⁻, for instance, demonstrates that the role of the counter-ion cannot be ignored and is a critical factor in controlling hydroxide mobility.[14][17]

Future research will likely focus on bridging the gap between experimental observations and theoretical models with even greater accuracy. The development of more sophisticated reactive force fields will enable simulations of larger, more complex systems, such as hydroxide transport across biological membranes or within novel materials for energy applications. Advanced ultrafast spectroscopic techniques will provide more direct probes of the transient intermediate states that govern the proton-hole hopping mechanism.[19] A continued, synergistic approach combining state-of-the-art experimental and computational methods will be essential to fully unravel the multifaceted behavior of this fundamental ion in solution.

References

- 1. omh.umeche.maine.edu [omh.umeche.maine.edu]

- 2. idc-online.com [idc-online.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxide Solvation and Transport in Anion Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The nature and transport mechanism of hydrated hydroxide ions in aqueous solution: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydroxide ion hydration in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Raman spectra from very concentrated aqueous NaOH and from wet and dry, solid, and anhydrous molten, LiOH, NaOH, and KOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. Counter Cations Affect Transport in Aqueous Hydroxide Solutions with Ion Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CECAM - Aqueous Solvation of IonsAqueous Solvation of Ions [cecam.org]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of hydroxide in aqueous solutions by Raman spectroscopy - UNT Digital Library [digital.library.unt.edu]

- 21. Quantification of hydroxide in aqueous solutions by Raman spectroscopy (Conference) | OSTI.GOV [osti.gov]

- 22. 17O and 1H NMR chemical shifts of hydroxide and hydronium ion in aqueous solutions of strong electrolytes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 23. arxiv.org [arxiv.org]

- 24. Hydration structure of salt solutions from ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hydroxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structural Properties of Layered Double hydroxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural properties of Layered Double Hydroxides (LDHs), with a particular focus on their relevance in the field of drug development. This document details the synthesis, characterization, and functional aspects of LDHs, offering insights into their application as advanced drug delivery systems.

Introduction to Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional layered materials.[1] Their unique structure consists of positively charged brucite-like layers, which are composed of divalent and trivalent metal hydroxides.[2][3] This positive charge is balanced by interlayer anions and water molecules.[2] The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) represent divalent (e.g., Mg²⁺, Zn²⁺, Ni²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) cations, respectively, and Aⁿ⁻ is an exchangeable interlayer anion (e.g., CO₃²⁻, Cl⁻, NO₃⁻).[2][4]

The key features of LDHs that make them attractive for drug delivery applications include their high biocompatibility, low toxicity, ease of synthesis, and the ability to intercalate a wide variety of anionic drugs between their layers.[1][5] This intercalation protects the drug from degradation and allows for controlled and sustained release.[1]

Synthesis of Layered Double Hydroxides

The properties of LDHs, such as particle size, crystallinity, and purity, are highly dependent on the synthesis method. The most common methods for preparing LDHs for drug delivery applications are co-precipitation and ion exchange.[1]

Co-precipitation Method

Co-precipitation is the most widely used method for LDH synthesis.[6] It involves the simultaneous precipitation of divalent and trivalent metal salts in an alkaline solution containing the desired interlayer anion.[7] The pH of the solution is a critical parameter that must be carefully controlled to ensure the formation of a pure LDH phase.[1]

Ion Exchange Method

The ion exchange method is a post-synthesis modification technique used to intercalate drug anions into a pre-synthesized LDH.[8] This method is particularly useful for incorporating drugs that are not stable under the conditions of co-precipitation.[8] The process involves suspending the LDH in a solution containing an excess of the drug anion, which then replaces the original interlayer anions.[8]

Structural and Physicochemical Properties

The utility of LDHs in drug delivery is intrinsically linked to their structural and physicochemical properties. These properties can be tuned by varying the metal cations, the M(II)/M(III) molar ratio, and the interlayer anion.

| Property | Description | Typical Values | Factors Influencing |

| Interlayer Spacing (d-spacing) | The distance between adjacent brucite-like layers. This determines the size of the molecule that can be intercalated. | 0.7 - 3.5 nm | Size and orientation of the interlayer anion, hydration state.[4][9] |

| Particle Size | The diameter of the LDH nanoparticles. This affects cellular uptake and biodistribution. | 50 - 250 nm | Synthesis method, temperature, aging time, pH.[10] |

| Surface Area | The total area of the LDH material that is exposed. A high surface area can be beneficial for drug adsorption. | 50 - 200 m²/g | Synthesis method, calcination temperature. |

| Zeta Potential | The surface charge of the LDH particles in a dispersion. A positive zeta potential facilitates interaction with negatively charged cell membranes. | +20 to +40 mV | pH of the medium, surface modifications. |

| Drug Loading Capacity | The amount of drug that can be loaded into the LDH, typically expressed as a weight percentage. | 10 - 50 wt% | Interlayer spacing, molecular weight of the drug, synthesis method. |

Experimental Protocols

Synthesis of Mg-Al-CO₃ LDH by Co-precipitation